Quinine Hydrochloride

Description

See also: Quinine (has active moiety); Quinine Sulfate (related).

Structure

3D Structure of Parent

Properties

IUPAC Name |

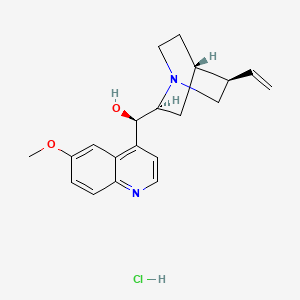

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSFSRMTJJPTCW-DSXUQNDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30860-23-2 | |

| Record name | Quinine, hydrochloride (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30860-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7044213 | |

| Record name | Quinine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7549-43-1, 60-93-5, 130-89-2, 6119-47-7 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrochloride (1:?), (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7549-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Quinine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007549431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, hydrochloride (1:1), (8.alpha.,9R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, hydrochloride (1:?), (8.alpha.,9R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (8α,9R)-6'-methoxycinchonan-9-ol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, monohydrochloride, dihydrate, (8α,9R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CS0WNO31M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Quinine Hydrochloride Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of quinine hydrochloride dihydrate, a significant compound in pharmaceutical development. This document details the synthetic pathway from its common precursor, quinine sulfate, and outlines a suite of analytical techniques for its thorough characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and visual workflows are provided to facilitate replication and understanding.

Synthesis of this compound Dihydrate

The synthesis of this compound dihydrate is typically achieved through a two-step process involving the conversion of quinine sulfate to quinine free base, followed by the reaction with hydrochloric acid to form the desired hydrochloride salt, which is then crystallized as the dihydrate.

Synthesis Pathway

The overall synthetic pathway can be visualized as a straightforward acid-base reaction and salt formation process.

Caption: Synthesis pathway of this compound dihydrate.

Experimental Protocol: Synthesis

This protocol is based on methodologies described in the patent literature[1][2].

Step 1: Preparation of Quinine Free Base from Quinine Sulfate

-

Dissolution: Prepare a suspension of quinine sulfate dihydrate in water (e.g., a 1:40 to 1:50 mass ratio of quinine sulfate to water).

-

Acidification: Adjust the pH of the suspension to approximately 4 with 1 mol/L hydrochloric acid to facilitate the dissolution of the quinine sulfate.

-

Basification: Heat the solution to 60 °C with stirring. Add a 5% (w/w) sodium hydroxide solution dropwise until the pH of the solution reaches 10. This will precipitate the quinine free base.

-

Isolation: Continue stirring for at least one hour, then cool the mixture. Filter the precipitated quinine free base and wash the solid with water until the pH of the filtrate is neutral (pH 7).

-

Drying: Dry the obtained quinine free base in an oven at 60-70 °C for 3-4 hours.

Step 2: Formation and Crystallization of this compound Dihydrate

-

Dissolution of Quinine Base: Dissolve the dried quinine free base in a suitable alcohol, such as ethanol or methanol (e.g., 4-10 times the mass of the quinine).

-

Acidification: To the alcoholic solution of quinine, add an equimolar amount of hydrochloric acid. Alternatively, hydrogen chloride gas can be bubbled through the solution.

-

Crystallization: The this compound will begin to precipitate. To promote the formation of the dihydrate, the reaction mixture can be concentrated and then an insoluble solvent like ethyl acetate or acetone can be added to induce crystallization. The solution is then heated under reflux to dissolve the solid, followed by rapid cooling and standing to allow for crystal growth.

-

Isolation and Drying: The resulting crystals of this compound dihydrate are collected by filtration and dried.

Expected Yield: The yield for this process is reported to be high, potentially approaching the theoretical yield[1].

Characterization of this compound Dihydrate

A thorough characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized this compound dihydrate. The following sections detail the expected results from various analytical techniques.

Characterization Workflow

The characterization process involves a series of spectroscopic and analytical techniques to determine the structural and physical properties of the compound.

Caption: Workflow for the characterization of this compound dihydrate.

Crystallographic Data

Single-crystal X-ray diffraction provides definitive information about the crystal structure.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z | 2 |

Note: Specific unit cell dimensions (a, b, c, α, β, γ, and Volume) would be obtained from the crystallographic information file (CIF) of the determined structure and are represented here as placeholders.

Spectroscopic Data

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound dihydrate. The protonation of the quinuclidine nitrogen by HCl causes shifts in the signals of nearby protons and carbons compared to the free base.

Table 1: Representative ¹H NMR Data for this compound in CDCl₃ [3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.640 | d | J | Aromatic H |

| 7.66 | d | J | Aromatic H |

| 7.651 | d | J | Aromatic H |

| 6.935 | dd | J, J | Aromatic H |

| 6.853 | d | J | Aromatic H |

| 6.39 | d | J | Olefinic H |

| 5.527 | ddd | 17.2, 10.3, 6.7 | Olefinic H |

| 5.00 | dd | 17.2, J | Olefinic H |

| 5.00 | dd | 10.3, J | Olefinic H |

| 4.55 | m | - | CH-O |

| 3.641 | m | - | CH₂-N |

| 3.445 | m | - | CH-N |

| 3.300 | m | - | CH-N |

| 3.150 | m | - | CH₂-N |

| 3.029 | m | - | CH-N |

| 2.70 | m | - | CH₂ |

| 2.25 | m | - | CH |

| 2.13 | m | - | CH₂ |

| 2.06 | m | - | CH₂ |

| 1.85 | m | - | CH₂ |

| 1.28 | m | - | CH₂ |

Note: Specific coupling constants (J) are often complex and require detailed spectral analysis for precise determination.

Table 2: Representative ¹³C NMR Data for this compound in CDCl₃ [4]

| Chemical Shift (δ) ppm | Assignment |

| 158.14 | C-O (aromatic) |

| 146.86 | C (aromatic) |

| 144.30 | C (aromatic) |

| 143.48 | C (aromatic) |

| 137.37 | CH (olefinic) |

| 131.08 | CH (aromatic) |

| 125.27 | C (aromatic) |

| 122.19 | CH (aromatic) |

| 118.81 | CH₂ (olefinic) |

| 117.20 | CH (aromatic) |

| 99.78 | CH (aromatic) |

| 66.02 | CH-O |

| 60.19 | CH-N |

| 57.00 | O-CH₃ |

| 54.75 | CH₂-N |

| 44.14 | CH-N |

| 37.18 | CH |

| 26.95 | CH₂ |

| 24.32 | CH₂ |

| 18.16 | CH₂ |

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Table 3: Characteristic FTIR Absorption Bands for this compound Dihydrate (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretching (water of hydration and alcohol) |

| 3100-3000 | Medium | C-H stretching (aromatic and olefinic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| ~2500 | Broad, Weak | N⁺-H stretching (ammonium salt) |

| 1620-1600 | Strong | C=C stretching (aromatic) |

| 1500-1400 | Medium-Strong | C=C stretching (aromatic) |

| 1250-1000 | Strong | C-O stretching (ether and alcohol) |

| ~1100 | Strong | C-N stretching |

2.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI), the protonated molecular ion of quinine is typically observed.

Table 4: Major Fragments in the Mass Spectrum of Quinine

| m/z | Proposed Fragment |

| 325.19 | [M+H]⁺ (protonated quinine) |

| 136 | Quinuclidine fragment |

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the hydration state and thermal stability of this compound dihydrate.

2.4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound dihydrate (C₂₀H₂₄N₂O₂·HCl·2H₂O, M.W. = 396.91 g/mol ), a two-step weight loss is expected.

Table 5: Expected TGA Data for this compound Dihydrate

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| ~50-120 | ~9.1% | Loss of two water molecules of hydration |

| >200 | Significant | Decomposition of the organic molecule |

Note: The theoretical weight loss for two water molecules is (2 * 18.02 / 396.91) * 100% = 9.08%.

2.4.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.

Table 6: Expected DSC Data for this compound Dihydrate

| Temperature (°C) | Phenomenon | Enthalpy (ΔH) |

| ~80-120 | Endothermic peak (dehydration) | Value |

| ~115-116 | Endothermic peak (melting/decomposition) | Value |

Note: The melting point is reported to be around 115-116 °C with decomposition. The enthalpy values would need to be determined experimentally.

Experimental Protocols: Characterization

3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound dihydrate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

3.2. FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.

-

Instrumentation: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Acquisition: Collect a background spectrum of the empty sample compartment or the KBr pellet matrix. Then, collect the sample spectrum.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the positive ion mode over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

3.4. Thermal Analysis (TGA/DSC)

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate TGA or DSC pan (e.g., alumina or aluminum).

-

Instrumentation: Use a TGA or DSC instrument.

-

Data Acquisition:

-

TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) and record the mass loss as a function of temperature.

-

DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere and record the heat flow.

-

-

Data Analysis:

-

TGA: Determine the onset and end temperatures of weight loss events and the percentage of weight loss for each step.

-

DSC: Identify the temperatures of endothermic and exothermic events and calculate the associated enthalpy changes.

-

References

Physicochemical Properties of Quinine Hydrochloride for Drug Formulation: A Technical Guide

Abstract: Quinine hydrochloride, the salt of the natural alkaloid quinine, remains a crucial active pharmaceutical ingredient (API), primarily for the treatment of malaria.[1] The successful development of stable, safe, and effective dosage forms of this compound is fundamentally dependent on a thorough understanding of its physicochemical properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound relevant to drug formulation. It covers solubility, solid-state properties, and stability, presenting quantitative data in structured tables and outlining key experimental methodologies. This document is intended for researchers, scientists, and drug development professionals to serve as a comprehensive resource for formulation strategy and development.

General Physicochemical Properties

This compound is a salt derived from quinine, an alkaloid extracted from the bark of the Cinchona tree.[2] It typically appears as white or colorless, silky, glittering needles, which may be found in clusters.[3][4] It is odorless but possesses a distinctly bitter taste. The dihydrate form is common and tends to effloresce, or lose its water of hydration, when exposed to warm air.

| Property | Value | References |

| Chemical Name | (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol hydrochloride | |

| Molecular Formula | C₂₀H₂₄N₂O₂·HCl·2H₂O (Dihydrate) | |

| C₂₀H₂₅ClN₂O₂ (Anhydrous) | ||

| Molecular Weight | 396.91 g/mol (Dihydrate) | |

| 360.88 g/mol (Anhydrous) | ||

| Appearance | White or almost white crystalline powder or fine, colorless, silky needles. | |

| pKa (Strongest Basic) | 9.05 | |

| pH (1% solution in water) | 6.0 - 7.0 | |

| Specific Optical Rotation [α]D | -245° to -258° (in 0.1 N HCl) |

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and dictates the potential formulation strategies (e.g., oral solids, parenteral solutions). This compound is considered soluble in water, a key advantage for developing aqueous-based formulations such as oral solutions and injections. Its solubility is significantly influenced by pH, a characteristic property of weakly basic drugs. As a hydrochloride salt, it is highly soluble in acidic conditions.

| Solvent | Solubility | References |

| Water | Soluble; 62.5 g/L | |

| Ethanol | Very Soluble | |

| Chloroform | Freely Soluble | |

| Glycerol | Soluble (1g / 7mL) | |

| Diethyl Ether | Practically Insoluble / Very Slightly Soluble | |

| Acidic Solutions | Highly Soluble |

The pH-dependent solubility is governed by the pKa of the quinuclidine nitrogen (pKa ≈ 9.05). Below this pKa, the molecule is predominantly in its ionized, more soluble form. As the pH increases above the pKa, the un-ionized free base begins to precipitate, drastically reducing solubility. This relationship is crucial for predicting behavior in the gastrointestinal tract and for designing stable liquid formulations.

Caption: Conceptual diagram of the pH-dependent solubility of Quinine HCl.

Solid-State Characterization

The solid-state properties of an API affect its stability, dissolution rate, and manufacturability. Key characteristics include melting point, polymorphism, and hygroscopicity.

| Property | Value / Observation | References |

| Melting Point | 115-116 °C (Dihydrate, with decomposition) | |

| 158-160 °C (Anhydrous) | ||

| Polymorphism | No specific polymorphs reported for hydrochloride, but quinine sulfate exists in multiple polymorphic and solvatomorphic forms, suggesting this is a critical area for investigation. | |

| Water Content | 6.0% to 10.0% (Loss on Drying) for the dihydrate form. | |

| Efflorescence | The dihydrate effloresces (loses water) in warm air. |

The wide range of reported melting points is likely due to differences between the anhydrous and dihydrate forms, as well as decomposition during heating. The potential for polymorphism, as demonstrated by its sulfate counterpart, necessitates careful screening during development. Different polymorphs can have different solubilities and stabilities, impacting the final drug product's performance.

References

A Historical Perspective of Quinine Hydrochloride in Malaria Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical perspective on the use of quinine hydrochloride in the treatment of malaria. From its origins in the bark of the Cinchona tree to its isolation, chemical synthesis, and eventual challenges with resistance, this document delves into the scientific milestones that established quinine as the first effective chemotherapeutic agent against an infectious disease. This guide is intended to serve as a valuable resource, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and processes.

Discovery and Early Use

The therapeutic properties of the bark of the Cinchona tree were first recognized by the indigenous peoples of Peru for treating fevers.[1] Jesuit missionaries introduced the bark to Europe in the 17th century, where it became known as "Jesuit's bark" or "sacred bark" and was used to treat malaria, a disease characterized by intermittent fevers and chills.[1][2] For centuries, the bark was dried, powdered, and mixed with liquid, often wine, for administration.[3] The efficacy of Cinchona bark in treating fevers became widely accepted by the 18th century.[4]

A pivotal moment in the history of malaria treatment occurred in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid from Cinchona bark, which they named quinine. This discovery allowed for standardized dosing and a more purified treatment, replacing the crude bark preparations.

Chemical and Pharmacological Profile

Quinine is a quinoline alkaloid with a complex chemical structure. Its hydrochloride salt was commonly used for its solubility. The molecular formula of quinine was determined by Adolph Strecker in 1854.

Mechanism of Action

The precise mechanism of action of quinine is not fully resolved, but it is understood to be toxic to the malaria parasite, Plasmodium falciparum. The prevailing hypothesis is that quinine interferes with the parasite's ability to digest hemoglobin in the host's red blood cells. It is a weak base and concentrates in the acidic food vacuole of the parasite. There, it is thought to inhibit the polymerization of heme, a toxic byproduct of hemoglobin digestion, into hemozoin. The accumulation of free heme is cytotoxic to the parasite, leading to its death. In vitro studies have also suggested that quinine can inhibit nucleic acid and protein synthesis, as well as glycolysis in P. falciparum.

References

- 1. In vivo and in vitro studies of quinine sensitivity of Plasmodium falciparum in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

- 3. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpce.org [ijpce.org]

A Technical Guide to the Aqueous Solubility of Quinine Hydrochloride and Quinine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aqueous solubility of two common salt forms of the antimalarial drug quinine: quinine hydrochloride and quinine sulfate. Understanding the solubility differences between these forms is critical for formulation development, bioavailability, and therapeutic efficacy. This document summarizes quantitative solubility data, details relevant experimental protocols, and presents logical workflows for comparative analysis.

Executive Summary

Quinine, a primary treatment for malaria, is most commonly administered as a salt to enhance its dissolution. The choice between its hydrochloride and sulfate forms is significantly influenced by their respective aqueous solubilities. This compound generally exhibits substantially higher solubility in water compared to quinine sulfate. This fundamental difference impacts critical aspects of drug development, from the design of oral and parenteral dosage forms to the rate and extent of drug absorption in the body. This guide consolidates available data to provide a clear comparison and outlines the standard methodologies used to determine these essential physicochemical properties.

Comparative Aqueous Solubility Data

The aqueous solubility of quinine salts can be influenced by factors such as temperature, pH, and the specific hydrate form of the salt (e.g., dihydrate). The data compiled from various scientific and pharmacopeial sources reveals a significant disparity between the hydrochloride and sulfate salts. This compound is consistently reported as being far more soluble in water than quinine sulfate.

However, significant discrepancies exist in the reported literature for the precise solubility of this compound, possibly due to differences in the experimental conditions or the use of anhydrous versus dihydrate forms. Quinine sulfate is consistently characterized by its low water solubility.

| Salt Form | Temperature (°C) | Solubility (g/L) | Source / Notes |

| This compound | Not Specified | Soluble | Characterized as "soluble in water" by the European Pharmacopoeia and other sources.[1][2] |

| This compound | 25 | 549.7 mg/L (0.55) | Quantitative value provided by chemical supplier data.[3] |

| This compound Dihydrate | 25 | 62.5 | A significantly higher value reported by a chemical supplier, which may reflect different experimental conditions or represent solubility in a buffered solution.[4] |

| This compound Dihydrate | 25 | 0.26 | Labeled as "sparingly soluble," this value presents a notable contrast to other reports for the hydrochloride salt.[5] |

| Quinine Sulfate | Not Specified | Slightly Soluble | Characterized as "slightly soluble in water" by the British Pharmacopoeia and other sources. |

| Quinine Sulfate Dihydrate | 20 | ~1.23 | Calculated from 1 g in 810 mL of water. |

| Quinine Sulfate Dihydrate | 20 | 1.2 | Reported as 0.12 g/100 mL. |

| Quinine Sulfate | 37 | 0.82 - 1.25 | Solubility across a physiological pH range (1.0 to 7.5) as determined in a biowaiver monograph. |

| Quinine Sulfate | Boiling Water | Sparingly Soluble | Qualitative description indicating increased solubility at higher temperatures. |

Experimental Protocols for Solubility and Dissolution

The determination of aqueous solubility and dissolution rates is governed by standardized experimental protocols, often detailed in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of the quinine salt (either hydrochloride or sulfate) is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a fine-pore membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Analysis: The concentration of the dissolved quinine salt in the clear filtrate is determined using a validated analytical method, most commonly UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

UV-Vis Spectrophotometry: The absorbance of the filtered solution is measured at a specific wavelength (e.g., ~347.5 nm for quinine in acidic solution) and the concentration is calculated using a pre-established calibration curve.

-

-

Reporting: The solubility is reported in units such as g/L or mg/mL at the specified temperature.

Dissolution Testing (USP Apparatus 1 - Basket Method)

Dissolution testing measures the rate at which the active pharmaceutical ingredient (API) dissolves from a solid dosage form (e.g., a tablet). This is a critical parameter for predicting in vivo performance. The USP provides a standard method for quinine sulfate tablets.

Methodology:

-

Apparatus Setup: A USP Apparatus 1 (Basket Apparatus) is used. The dissolution vessel is filled with a specified volume (e.g., 900 mL) of a defined dissolution medium (e.g., 0.1 N Hydrochloric Acid). The medium is maintained at a constant temperature, typically 37°C ± 0.5°C.

-

Sample Introduction: A single tablet containing the quinine salt is placed within the basket, which is then lowered into the dissolution medium. The apparatus is operated at a specified rotation speed (e.g., 100 rpm).

-

Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn from the vessel for analysis. An equivalent volume of fresh, pre-warmed medium is replaced to maintain a constant volume.

-

Analysis: The samples are filtered and the concentration of dissolved quinine is quantified, typically by UV-Vis spectrophotometry at a wavelength of approximately 248 nm.

-

Data Reporting: The results are expressed as the cumulative percentage of the labeled amount of drug dissolved over time, and a dissolution profile (a plot of % dissolved vs. time) is generated.

Visualization of Experimental and Logical Workflows

Diagrams created using Graphviz provide a clear visual representation of the logical steps involved in comparing the physicochemical and pharmacokinetic properties of this compound and quinine sulfate.

Comparative Dissolution Workflow

This workflow outlines the process for comparing the in vitro dissolution profiles of the two salts, a key indicator of potential bioavailability differences.

References

An In-depth Technical Guide to the Fluorescence Properties of Quinine Hydrochloride in Acidic Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence properties of quinine hydrochloride in acidic solutions. Quinine, a cinchona alkaloid renowned for its historical use in treating malaria, is also a widely utilized standard in fluorescence spectroscopy due to its strong and stable emission in acidic environments. This document details the quantitative fluorescence characteristics, provides in-depth experimental protocols, and illustrates the underlying chemical principles governing its photophysical behavior.

Core Fluorescence Parameters

Quinine exhibits robust fluorescence when dissolved in acidic solutions, characterized by two primary excitation wavelengths and a single emission maximum. The acidic environment ensures the protonation of the quinoline nitrogen, which is essential for its strong fluorescence. While much of the literature refers to quinine sulfate, the fluorescent properties are attributed to the quinine cation, and thus the data are directly applicable to this compound in solution.

Quantitative Fluorescence Data

The key fluorescence parameters of quinine in acidic solution are summarized in the tables below. These values are critical for its use as a fluorescent standard and in various analytical applications.

Table 1: Excitation and Emission Wavelengths

| Parameter | Wavelength (nm) | Notes |

| Primary Excitation Maximum (S0 → S1) | ~350 nm | This is the most commonly used excitation wavelength.[1][2] |

| Secondary Excitation Maximum (S0 → S2) | ~250 nm | Excitation at this wavelength also results in emission at the same wavelength as the primary excitation.[1][2] |

| Emission Maximum | ~450 nm | The emission wavelength is largely independent of the excitation wavelength.[1] |

Table 2: Fluorescence Quantum Yield (ΦF)

| Acid Medium | Concentration | Quantum Yield (ΦF) | Temperature Dependence |

| 0.1 M Perchloric Acid (HClO₄) | Standard concentrations | 0.60 ± 0.007 | No significant dependence between 20-45 °C. |

| 0.05 M Sulfuric Acid (H₂SO₄) | Standard concentrations | ~0.55 | Shows significant temperature dependence (-0.45% per °C near room temperature). |

| 0.5 M Sulfuric Acid (H₂SO₄) | Not specified | 0.546 | Commonly cited historical value. |

Table 3: Fluorescence Lifetime (τ)

| Acid Medium | Quinine Concentration | Lifetime (τ) in ns | Notes |

| Sulfuric Acid | 10⁻³ M | 19.3 ± 0.2 | Lifetimes can show slight concentration dependence. |

| Sulfuric Acid | 10⁻⁴ M | 19.4 ± 0.2 | Recent studies show single-exponential decays. |

| Sulfuric Acid | 10⁻⁵ M | 19.6 ± 0.3 | Older literature reported more complex decay kinetics. |

The Influence of pH on Fluorescence

The fluorescence intensity of quinine is highly dependent on the pH of the solution. This is due to the protonation state of the two basic nitrogen atoms in the quinine molecule: the quinoline nitrogen and the quinuclidine nitrogen.

In strongly acidic solutions (pH < 1), both nitrogen atoms are protonated, forming a dication. As the pH increases, the quinuclidine nitrogen is deprotonated first, followed by the quinoline nitrogen. The monocationic species, where the quinoline nitrogen is protonated, is the most fluorescent form of quinine.

// Nodes Dication [label="Dication\n(Low Fluorescence)", fillcolor="#EA4335", fontcolor="#202124"]; Monocation [label="Monocation\n(High Fluorescence)", fillcolor="#34A853", fontcolor="#202124"]; Neutral [label="Neutral Species\n(Very Low Fluorescence)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Dication -> Monocation [label=" Increase pH "]; Monocation -> Neutral [label=" Further pH Increase "]; } caption: "Effect of pH on Quinine Protonation and Fluorescence."

Experimental Protocols

Accurate and reproducible measurements of quinine's fluorescence properties require careful preparation of solutions and standardized instrument parameters.

Preparation of this compound Stock Solution

A standard stock solution is typically prepared in the 100-1000 ppm range.

Materials:

-

This compound (or sulfate)

-

0.1 M Perchloric acid (or 0.05 M Sulfuric acid)

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Accurately weigh the required amount of quinine salt. For example, for a 100 ppm solution, weigh 100.0 mg of quinine.

-

Dissolve the quinine salt in a small amount of the chosen acidic solution in a beaker.

-

Quantitatively transfer the solution to a 1 L volumetric flask.

-

Dilute to the mark with the acidic solution and mix thoroughly.

-

Store the stock solution in a dark, cool place. Prepare fresh solutions regularly for precise measurements.

Measurement of Fluorescence Spectra

Instrumentation:

-

A calibrated spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a series of dilutions from the stock solution in the desired concentration range (e.g., 0.1 to 10 ppm).

-

Use the acidic solution as a blank to zero the instrument.

-

For the excitation spectrum, set the emission monochromator to 450 nm and scan the excitation wavelengths from 200 nm to 400 nm.

-

For the emission spectrum, set the excitation monochromator to 350 nm and scan the emission wavelengths from 370 nm to 650 nm.

-

Ensure that the absorbance of the solutions is below 0.05 at the excitation wavelength to avoid inner filter effects.

// Nodes prep_stock [label="Prepare Stock Solution\n(e.g., 100 ppm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_dilutions [label="Prepare Serial Dilutions\n(0.1 - 10 ppm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; instrument_setup [label="Instrument Setup\n- Calibrate Spectrofluorometer\n- Set Slit Widths", fillcolor="#FBBC05", fontcolor="#202124"]; blank_measurement [label="Measure Blank\n(Acidic Solvent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; measure_excitation [label="Measure Excitation Spectrum\n(Emission at 450 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure_emission [label="Measure Emission Spectrum\n(Excitation at 350 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n- Determine λmax\n- Plot Intensity vs. Concentration", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep_stock -> prep_dilutions; prep_dilutions -> instrument_setup; instrument_setup -> blank_measurement; blank_measurement -> measure_excitation; blank_measurement -> measure_emission; measure_excitation -> data_analysis; measure_emission -> data_analysis; } caption: "Experimental Workflow for Fluorescence Measurement."

Determination of Fluorescence Quantum Yield

The relative quantum yield of a sample can be determined by comparing its fluorescence to a standard with a known quantum yield. Quinine in 0.1 M perchloric acid is an excellent standard for this purpose.

The equation for relative quantum yield is:

ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

// Nodes prep_solutions [label="Prepare Sample and Standard\n(Absorbance < 0.05)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; measure_absorbance [label="Measure Absorbance Spectra\nof Sample and Standard", fillcolor="#FBBC05", fontcolor="#202124"]; measure_emission [label="Measure Corrected Emission Spectra\nof Sample and Standard", fillcolor="#34A853", fontcolor="#FFFFFF"]; integrate_intensity [label="Integrate Area Under\nEmission Curves", fillcolor="#EA4335", fontcolor="#FFFFFF"]; calculate_QY [label="Calculate Quantum Yield\nUsing Relative Equation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep_solutions -> measure_absorbance; prep_solutions -> measure_emission; measure_absorbance -> calculate_QY; measure_emission -> integrate_intensity; integrate_intensity -> calculate_QY; } caption: "Workflow for Relative Quantum Yield Determination."

Fluorescence Quenching

The fluorescence of quinine can be quenched by various substances, most notably halide ions. This quenching can be either static or dynamic. In dynamic (collisional) quenching, the quencher deactivates the excited state of the fluorophore upon collision. The process is described by the Stern-Volmer equation:

F0 / F = 1 + KSV[Q]

Where:

-

F0 and F are the fluorescence intensities in the absence and presence of the quencher, respectively.

-

KSV is the Stern-Volmer quenching constant.

-

[Q] is the concentration of the quencher.

The quenching efficiency of halide ions follows the order I- > Br- > Cl-, which is related to the "heavy atom effect" that promotes intersystem crossing to the triplet state.

Conclusion

This compound is an excellent and widely used fluorescent compound in acidic solutions. Its well-characterized excitation and emission spectra, high quantum yield, and stable fluorescence make it an invaluable tool for researchers in various scientific disciplines. For applications requiring high precision, particularly in quantum yield determination, the use of 0.1 M perchloric acid as a solvent is recommended due to the temperature stability of quinine's fluorescence in this medium. Understanding the principles of its pH-dependent fluorescence and quenching mechanisms is crucial for its effective application in both fundamental research and drug development.

References

A Technical Guide to Quinine Hydrochloride: CAS Number, Molecular Structure, and Analytical Protocols

This technical guide provides an in-depth overview of quinine hydrochloride, a critical compound in pharmaceutical and research settings. The following sections detail its chemical identity, physicochemical properties, and standardized analytical methodologies for researchers, scientists, and professionals in drug development.

Chemical Identification and Molecular Structure

This compound is the hydrochloride salt of quinine, a natural alkaloid extracted from the bark of the Cinchona tree.[1][2] It is essential to distinguish between the anhydrous and dihydrate forms of this compound, as they are associated with different CAS numbers.

The anhydrous form of this compound is identified by the CAS number 130-89-2 .[1][3][4] The dihydrate form, which contains two molecules of water, is assigned the CAS number 6119-47-7 .

The molecular structure of the active quinine moiety consists of a quinoline and a quinuclidine ring system linked by a methanol bridge. The hydrochloride salt is formed at the quinuclidine nitrogen.

Molecular Formula:

-

Anhydrous: C₂₀H₂₄N₂O₂ · HCl

-

Dihydrate: C₂₀H₂₄N₂O₂ · HCl · 2H₂O

SMILES Notation: COC1=CC2=C(C=CN=C2C=C1)--INVALID-LINK--O.Cl

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison. These properties are crucial for its handling, formulation, and analytical characterization.

| Property | Value | References |

| Molecular Weight | 360.88 g/mol (anhydrous), 396.91 g/mol (dihydrate) | |

| Appearance | White, silky, glittering needles or crystalline powder. | |

| Odor | Odorless. | |

| Taste | Very bitter. | |

| Melting Point | Approximately 123°C (dihydrate). | |

| Solubility | Soluble in water; very soluble in ethanol; freely soluble in chloroform. | |

| Specific Optical Rotation | Between -245° and -258° (2% w/v solution in 0.1 N HCl). | |

| pH | Between 6.0 and 6.8 (1 in 100 solution). |

Experimental Protocols

The following section details key experimental protocols for the identification, purity assessment, and assay of this compound.

Identification Tests

This is a classic qualitative test for cinchona alkaloids.

Methodology:

-

Prepare a 1 in 1000 solution of the this compound sample in water.

-

To 5 ml of this solution, add one to two drops of bromine water.

-

Subsequently, add 1 ml of ammonia solution.

-

Observation: A characteristic emerald green color develops in the presence of quinine.

This test confirms the presence of the hydrochloride salt.

Methodology:

-

Prepare a 1 in 50 solution of the this compound sample in water.

-

Add 1 ml of dilute nitric acid.

-

Add 1 ml of silver nitrate solution.

-

Observation: A white precipitate is formed, which is soluble in an excess of ammonia solution.

Purity Tests

This test ensures the sample is free from significant contamination by other related alkaloids.

Methodology:

-

Dissolve 1 g of the sample in 35 ml of boiling water.

-

To the boiling solution, add 6 ml of a 5% w/v solution of potassium chromate.

-

Allow the solution to cool for 3 hours and then filter it through a sintered glass filter.

-

To the clear filtrate, add 2 drops of sodium hydroxide solution.

-

Observation: No visible change should occur in the solution.

-

Heat the solution in a water bath for 1 hour and then set it aside for 24 hours. The solution should remain clear.

Assay by Titration

This protocol determines the percentage purity of this compound.

Methodology:

-

Accurately weigh approximately 150 mg of the sample.

-

Dissolve the sample in 20 ml of acetic anhydride.

-

Add 2 drops of malachite green as an indicator.

-

Add 5.5 ml of mercuric acetate solution.

-

Titrate with 0.1 N perchloric acid from a microburet until a yellow endpoint is reached.

-

Perform a blank determination and make any necessary corrections to the sample titer.

-

Calculation: Each ml of 0.1 N perchloric acid is equivalent to 18.04 mg of C₂₀H₂₄N₂O₂ · HCl.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the quantification and separation of quinine from related substances.

Methodology: A reverse-phase HPLC method can be employed with a C18 column.

-

Mobile Phase: A mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.

-

Detection: UV detection at 240 nm is suitable for quantifying quinine.

-

Standard Preparation: Prepare a reference solution of known concentration of this compound standard.

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Analysis: Inject the standard and sample solutions into the chromatograph and compare the peak areas for quantification. This method is effective in separating quinine from its diastereomer, quinidine.

Visualized Workflows and Mechanisms

The following diagrams illustrate the logical workflow for the analysis of this compound and its primary mechanism of action.

Quinine's therapeutic effects, including its use as an antimalarial and muscle relaxant, are attributed in part to its interaction with ion channels. It is known to block potassium channels in a voltage-dependent manner and also reduce sodium currents. This modulation of ion flow across the cell membrane contributes to its physiological activity.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Quinine Hydrochloride Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine, a primary alkaloid from the cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Its hydrochloride salt is one of the various forms used in pharmaceutical preparations. Understanding the pharmacokinetics (what the body does to the drug) and bioavailability (the extent and rate at which the active moiety reaches systemic circulation) of quinine hydrochloride is critical for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing toxicity. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetics of this compound

Following oral administration, quinine is well-absorbed, with more than 70% of the drug reaching systemic circulation.[1] The salt form of quinine can influence its dissolution and subsequent absorption. While studies have compared different salts, the plasma concentration-time profiles of this compound, sulphate, and ethylcarbonate have shown no statistically significant differences.[2]

Absorption

Quinine is rapidly absorbed from the gastrointestinal tract. After oral administration, maximum plasma concentrations are typically reached between 1 and 3 hours.[1] The absorption of quinine is extensive, fast, and reproducible in healthy volunteers.[3]

Distribution

Quinine is widely distributed throughout the body. In healthy adults, the apparent volume of distribution is significant.[4] Malaria infection can alter the disposition of quinine, leading to a decreased volume of distribution and systemic clearance. Plasma protein binding of quinine is high, predominantly to alpha-1-acid glycoprotein, and this binding increases during a malaria infection.

Metabolism

The liver is the primary site of quinine metabolism, with over 80% of the drug being biotransformed. The major metabolic pathway is 3-hydroxylation, catalyzed predominantly by the cytochrome P450 enzyme CYP3A4, to form the main active metabolite, 3-hydroxyquinine. Other metabolites that have been identified include 2'-oxoquininone and quinine glucuronide. The metabolism of quinine can be influenced by co-administered drugs that inhibit or induce CYP3A4. For instance, ketoconazole, a CYP3A4 inhibitor, can decrease the clearance of quinine. Conversely, drugs like rifampicin and even cigarette smoking can enhance quinine's elimination.

Excretion

Quinine and its metabolites are primarily eliminated by the kidneys. Approximately 20% of a dose is excreted as unchanged drug in the urine. The elimination half-life of quinine in healthy adults is around 11 hours, but this can be prolonged by about 50% in patients with malaria. Glucuronidation is an important pathway for the renal elimination of quinine, mainly through direct conjugation of the drug.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for quinine from various studies.

Table 1: Pharmacokinetic Parameters of Quinine Salts in Healthy Adults

| Salt Form | Dose (base equivalent) | Cmax (mg/L) | tmax (h) | AUC (mg·h/L) | t½ (h) | Reference |

| Hydrochloride | 600 mg | 3.45 | 1.6 | 61.8 | 9.7 | |

| Sulphate | 600 mg | 5.7 | 3.2 | - | - | |

| Dihydrochloride | 600 mg | - | - | - | - | |

| Ethylcarbonate | 600 mg | - | - | - | - |

Note: A dash (-) indicates data not specified in the cited source.

Table 2: Comparative Bioavailability of Quinine Salts

| Salt Form | Route | Dose | Absolute Bioavailability (%) | Reference |

| Hydrochloride | Oral | 15 mg/kg | 76 | |

| Sulphate (capsule) | Oral | 600 mg | 64.5 | |

| Dihydrochloride (tablet) | Oral | 600 mg | 64.3 | |

| Sulphate (capsule) | Oral | - | 73 | |

| Sulphate (tablet) | Oral | - | 39 |

Experimental Protocols

Bioavailability Study of Quinine Salts

Objective: To compare the relative bioavailability of different quinine salts (e.g., hydrochloride, sulphate, ethylcarbonate).

Methodology:

-

Study Design: A randomized, crossover study design is typically employed.

-

Subjects: Healthy male volunteers are often recruited for these studies.

-

Dosing: A single oral dose of each quinine salt, equivalent in terms of quinine base, is administered to the subjects after an overnight fast. A washout period of at least 21 days is allowed between each drug administration.

-

Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours).

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

Analytical Method: Plasma concentrations of quinine are determined using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed to determine key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum plasma concentration (tmax).

HPLC Method for Quinine Quantification in Plasma

Objective: To accurately and precisely measure the concentration of quinine in plasma samples.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector is used. A reverse-phase C18 column is commonly employed for separation.

-

Sample Preparation:

-

Liquid-Liquid Extraction: Plasma samples (e.g., 0.25 mL) are alkalinized (basic pH) and the drug is extracted into an organic solvent like chloroform.

-

Solid-Phase Extraction (SPE): Alternatively, after an initial liquid extraction, samples can be further purified using C8 Bond Elut cartridges.

-

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic mobile phase, such as a mixture of 0.05 M ammonium formate and acetonitrile (e.g., 93.5:6.5, v/v), adjusted to an acidic pH (e.g., 2.0) with ortho-phosphoric acid, is used. Another example is a mobile phase of methanol and water (e.g., 30:70 v/v).

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detection: Fluorescence detection can be used with an excitation wavelength of 340 nm and an emission wavelength of 425 nm for high sensitivity. UV detection at around 233 nm is also common.

-

-

Quantification: Calibration curves are generated using standard solutions of quinine in drug-free plasma. The concentration of quinine in the study samples is then determined by comparing their peak areas to the calibration curve.

Visualizations

Caption: Metabolic pathway of quinine.

Caption: Workflow for a typical pharmacokinetic study.

References

- 1. Pharmacokinetic Parameters of Quinine in Healthy Subjects and in Patients with Uncomplicated Malaria in Nigeria: Analysis of Data using a Population Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relative bioavailability of the hydrochloride, sulphate and ethyl carbonate salts of quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The reproducibility of quinine bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications. — MORU Tropical Health Network [tropmedres.ac]

"natural sources and extraction of quinine from Cinchona bark"

An In-depth Technical Guide on the Natural Sources and Extraction of Quinine from Cinchona Bark

Introduction

Quinine, a primary alkaloid derived from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Its complex chemical structure and significant therapeutic properties continue to make it a subject of interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the natural sources of quinine, with a focus on the Cinchona genus, and details the methodologies for its extraction, purification, and analysis.

Natural Sources of Quinine

The principal natural source of quinine is the bark of several species of the Cinchona tree, native to the Andean forests of South America. The concentration of quinine and other cinchona alkaloids can vary significantly depending on the species, geographical location, and age of the tree.

Table 1: Quinine Content in the Bark of Various Cinchona Species

| Cinchona Species | Typical Quinine Content in Bark (% by dry weight) | Other Major Alkaloids |

| Cinchona calisaya (Yellow Bark) | 4 - 8% | Quinidine, Cinchonine, Cinchonidine |

| Cinchona ledgeriana | 5 - 14% | Quinidine |

| Cinchona succirubra (Red Bark) | 1 - 4% | Cinchonine, Cinchonidine |

| Cinchona officinalis (Crown Bark) | 2 - 7.5% | Cinchonine, Cinchonidine |

| Cinchona pubescens | 1.5 - 5% | Cinchonine, Cinchonidine |

Extraction of Quinine from Cinchona Bark

The extraction of quinine from Cinchona bark is a multi-step process that involves the liberation of the alkaloid from the plant matrix, followed by solvent extraction and purification. The general principle relies on the fact that quinine is soluble in acidic water and organic solvents but insoluble in alkaline water.

General Extraction Workflow

The overall process for extracting quinine from Cinchona bark can be visualized as a series of sequential steps, starting from the raw bark material and culminating in purified quinine.

Caption: A generalized workflow for the extraction of quinine from Cinchona bark.

Detailed Experimental Protocol: Laboratory-Scale Extraction

This protocol describes a typical laboratory-scale method for the extraction of quinine from powdered Cinchona bark.

Materials:

-

Powdered Cinchona bark (100 g)

-

Calcium hydroxide (slaked lime)

-

Toluene

-

2M Sulfuric acid

-

Activated charcoal

-

Distilled water

-

Heating mantle

-

Reflux condenser

-

Separatory funnel

-

Filter paper and funnel

-

pH meter or pH indicator strips

Procedure:

-

Alkaline Treatment: Mix 100 g of powdered Cinchona bark with a slurry of 15 g of calcium hydroxide in 200 mL of water. This converts the quinine sulfate (the natural form in the bark) into the free base.

-

Drying: Gently heat the mixture to evaporate the water, resulting in a dry, crumbly powder.

-

Solvent Extraction: Place the dried powder in a flask and add 500 mL of toluene. Heat the mixture under reflux for 4-6 hours to extract the quinine free base into the toluene.

-

Filtration: Allow the mixture to cool and then filter to remove the solid bark residue. The filtrate contains the crude quinine in toluene.

-

Acidic Extraction: Transfer the toluene filtrate to a separatory funnel and extract the quinine by shaking with 100 mL of 2M sulfuric acid. The quinine will move into the acidic aqueous phase as quinine sulfate.

-

Separation: Allow the layers to separate and drain off the lower aqueous layer containing the crude quinine sulfate.

-

Decolorization: Heat the aqueous solution and add a small amount of activated charcoal to remove colored impurities. Filter the hot solution to remove the charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to crystallize the quinine sulfate.

-

Isolation: Collect the quinine sulfate crystals by filtration and wash with a small amount of cold distilled water.

-

Drying: Dry the crystals in a desiccator or a low-temperature oven.

Purification and Analysis

The crude quinine extract often contains other cinchona alkaloids and impurities. Recrystallization is a common method for purification. The purity and concentration of the final product are typically determined using High-Performance Liquid Chromatography (HPLC).

Purification and Analysis Workflow

The following diagram illustrates the steps involved in the purification and subsequent analysis of the extracted quinine.

Caption: Workflow for the purification and HPLC analysis of quinine sulfate.

Detailed Experimental Protocol: HPLC Analysis of Quinine

This protocol provides a standard method for the quantitative analysis of quinine using reverse-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: With a UV detector

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1 M ammonium acetate adjusted to pH 4.5 with acetic acid) in a ratio of 30:70 (v/v).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

Procedure:

-

Standard Preparation: Prepare a stock solution of quinine standard (e.g., 1 mg/mL) in the mobile phase. From this, prepare a series of calibration standards of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Sample Preparation: Accurately weigh a sample of the extracted quinine sulfate and dissolve it in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the quinine standard against its concentration. Determine the concentration of quinine in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary

The choice of solvent significantly impacts the efficiency of the extraction process.

Table 2: Comparison of Solvent Efficiency for Quinine Extraction

| Solvent | Extraction Method | Relative Extraction Efficiency (%) |

| Toluene | Soxhlet | 95 |

| Benzene | Soxhlet | 92 |

| Chloroform | Maceration | 85 |

| Diethyl Ether | Maceration | 78 |

Note: Efficiency is relative to the most effective solvent and method shown.

Conclusion

The extraction of quinine from Cinchona bark is a well-established process that has been refined over the years. A thorough understanding of the chemical principles involved, from the selection of the appropriate Cinchona species to the choice of extraction solvents and purification methods, is crucial for maximizing the yield and purity of this vital pharmaceutical compound. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in the field of natural product chemistry and drug development.

Methodological & Application

Application Note: Protocol for Preparing Quinine Hydrochloride Stock Solution for Fluorescence Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinine, a natural alkaloid, is a well-established and robust fluorescence standard used for instrument calibration and quantum yield determination. In acidic solutions, it exhibits strong and stable fluorescence, making it an ideal reference compound.[1] This application note provides a detailed protocol for the preparation of a quinine hydrochloride stock solution and subsequent working standards for use in fluorescence spectroscopy. The methodology ensures the accuracy and reproducibility of fluorescence measurements. Quinine displays two primary excitation wavelengths at approximately 250 nm and 350 nm, with a single, strong emission peak around 450 nm when dissolved in dilute sulfuric acid.[2][3]

Quantitative Data Summary

All quantitative data related to the preparation and analysis of the this compound solution are summarized in the table below for easy reference.

| Parameter | Value | Reference |

| Compound Information | ||

| Analyte | This compound Dihydrate | [4] |

| Empirical Formula | C₂₀H₂₄N₂O₂ · HCl · 2H₂O | |

| Molecular Weight | 396.91 g/mol | |

| Stock Solution (100 µg/mL Quinine) | ||

| Mass of this compound Dihydrate | ~122.3 mg | Calculated |

| Solvent (initial dissolution) | 50 mL of 1 M Sulfuric Acid | |

| Final Volume | 1000 mL | |

| Final Solvent | Deionized Water | |

| Working Standards | ||

| Diluent | 0.05 M Sulfuric Acid | |

| Concentration Range | 0.1 - 5.0 µg/mL | |

| Spectroscopic Parameters | ||

| Excitation Wavelengths (λex) | 250 nm and 350 nm | |

| Emission Wavelength (λem) | ~450 nm | |

| Recommended Cuvette | 10 x 10 mm Quartz |

Experimental Workflow

The following diagram illustrates the complete workflow from reagent preparation to data acquisition.

Caption: Experimental workflow for preparing and analyzing quinine standards.

Experimental Protocols

3.1. Materials and Equipment

-

This compound dihydrate (C₂₀H₂₄N₂O₂ · HCl · 2H₂O), BioReagent grade or equivalent

-

Sulfuric acid (H₂SO₄), ACS reagent grade

-

Deionized water (18 MΩ·cm)

-

Analytical balance (4-decimal place)

-

1000 mL Class A volumetric flask

-

100 mL and 25 mL Class A volumetric flasks

-

Calibrated micropipettes

-

Beakers and other standard laboratory glassware

-

Fluorescence spectrophotometer

-

10 x 10 mm quartz fluorescence cuvettes

-

Aluminum foil or amber bottles for light protection

3.2. Preparation of 0.05 M Sulfuric Acid Diluent

-

Add approximately 500 mL of deionized water to a 1 L beaker or flask.

-

Carefully and slowly, add 2.8 mL of concentrated sulfuric acid (98%, ~18 M) to the water while stirring. Caution: Always add acid to water, never the other way around, as the reaction is highly exothermic.

-

Allow the solution to cool to room temperature.

-

Transfer the cooled solution to a 1 L volumetric flask and dilute to the mark with deionized water. Mix thoroughly. This solution will be used as the diluent for working standards.

3.3. Protocol for 100 µg/mL this compound Stock Solution

This protocol yields a stock solution with a concentration equivalent to 100 µg/mL of anhydrous quinine.

-

Accurately weigh approximately 122.3 mg of this compound dihydrate using an analytical balance and transfer it into a clean 250 mL beaker.

-

Add 50 mL of 1 M sulfuric acid and stir until the solid is completely dissolved.

-

Quantitatively transfer the solution to a 1000 mL Class A volumetric flask. Rinse the beaker several times with deionized water, adding the rinsings to the flask to ensure a complete transfer.

-

Dilute the solution to the 1000 mL mark with deionized water and invert the flask multiple times to ensure homogeneity.

-

Transfer the stock solution to an amber bottle or a clear bottle wrapped in aluminum foil to protect it from light. Quinine solutions are light-sensitive and should be prepared fresh daily for best results.

3.4. Protocol for Working Calibration Standards

Prepare a series of calibration standards by serially diluting the 100 µg/mL stock solution with 0.05 M sulfuric acid.

-

10 µg/mL Intermediate Standard: Pipette 10.00 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask. Dilute to the mark with 0.05 M H₂SO₄ and mix thoroughly.

-

Calibration Standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL): Prepare the final standards from the 10 µg/mL intermediate solution. For example, to prepare a 1.0 µg/mL standard, pipette 10.00 mL of the 10 µg/mL solution into a 100 mL volumetric flask and dilute to the mark with 0.05 M H₂SO₄. Adjust volumes as necessary to create the desired concentration range.

3.5. Data Acquisition Protocol

-

Turn on the fluorescence spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Set the instrument parameters. A common setting is an excitation wavelength of 350 nm and an emission scan range from 370 nm to 600 nm. Set excitation and emission slit widths to an appropriate value (e.g., 5 nm).

-

Use a quartz cuvette to measure the blank solution (0.05 M H₂SO₄) and perform a background correction.

-

Measure the fluorescence intensity of each calibration standard, starting from the lowest concentration.

-

Record the emission maximum (expected around 450 nm) and the intensity at this wavelength for each standard.

Important Considerations and Safety Precautions

-

Quenching: Chloride ions are known to quench quinine fluorescence. While using this compound, the acidic sulfuric acid environment is standard and generally mitigates major quenching effects at the concentrations used. However, avoid introducing other sources of halide ions into the samples.

-

pH Dependence: The fluorescence of quinine is highly dependent on pH and is most stable and intense in acidic conditions (pH < 2). The use of 0.05 M H₂SO₄ ensures an optimal environment.

-

Light Sensitivity: Always protect quinine solutions from light to prevent photodegradation, which can alter fluorescence intensity. Prepare solutions fresh daily.

-

Safety:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle concentrated sulfuric acid with extreme care in a chemical fume hood. It is highly corrosive and can cause severe burns.

-

Refer to the Safety Data Sheet (SDS) for this compound before use.

-

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fluorescence Spectroscopy and A Characterization of Quinine — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]

- 3. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. キニーネ 塩酸塩 二水和物 BioReagent, suitable for fluorescence, ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols: Quinine Hydrochloride as a Bitter Taste Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine, an alkaloid originally extracted from the bark of the cinchona tree, is a well-established and widely utilized bitter taste standard in sensory analysis.[1][2][3] Its consistent and potent bitterness provides a reliable reference for quantifying the bitterness of other compounds, making it an indispensable tool in pharmaceutical development, food science, and taste research. Quinine hydrochloride, a salt of quinine, is frequently used due to its solubility in water.[4][5]

These application notes provide detailed protocols for the preparation and use of this compound as a bitter taste standard in sensory panels, summarize quantitative data for bitterness scaling, and illustrate the underlying physiological mechanism of quinine-induced bitter taste perception.

Quantitative Data: Bitterness of this compound

The perceived bitterness of this compound is concentration-dependent. Various studies have quantified this relationship using different scales. The following tables summarize this data for easy reference and comparison.

Table 1: Concentration-Bitterness Correspondence for this compound in Human Sensory Panels

| Concentration (mM) | Bitterness Score | Scale Description |

| 0.01 | 0 | 5-point scale (0-4) |

| 0.03 | 1 | 5-point scale (0-4) |

| 0.10 | 2 | 5-point scale (0-4) |

| 0.30 | 3 | 5-point scale (0-4) |